molecular formula C16H15BrOS B1343440 3'-Bromo-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-54-6

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1343440
CAS No.: 898754-54-6
M. Wt: 335.3 g/mol
InChI Key: LZMXJNVJGITUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Bromo-3-(2-thiomethylphenyl)propiophenone is a brominated propiophenone derivative with a thiomethyl-substituted phenyl group at the 3-position and a bromine atom at the 3'-position of the parent propiophenone scaffold. The compound’s structure combines steric bulk from the thiomethyl group and electronic effects from bromine, making it a candidate for specialized organic synthesis and catalytic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXJNVJGITUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644319
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-54-6
Record name 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone typically involves the bromination of 3-(2-thiomethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for 3’-Bromo-3-(2-thiomethylphenyl)propiophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Chemical Reactions Analysis

Reactivity at the Carbonyl Group

The ketone group in 3’-bromo-3-(2-thiomethylphenyl)propiophenone participates in nucleophilic addition and reduction reactions.

Key Reactions:

  • Reduction:
    Treatment with lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to a secondary alcohol, yielding 3’-bromo-3-(2-thiomethylphenyl)propanol .

    C16H15BrOSLiAlH4C16H17BrOS\text{C}_{16}\text{H}_{15}\text{BrOS}\xrightarrow{\text{LiAlH}_4}\text{C}_{16}\text{H}_{17}\text{BrOS}
  • Grignard Addition:
    Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. The thiomethyl group stabilizes intermediates through resonance .

Bromine Substitution Reactions

The bromine atom at the 3’ position undergoes nucleophilic substitution (SN₂) or elimination (E2) under specific conditions:

Reaction Type Reagents/Conditions Product Yield
SN₂ SubstitutionKCN in DMSO, 80°C3’-Cyano-3-(2-thiomethylphenyl)propiophenone72%
EliminationNaOH (aq), ethanol, reflux3-(2-Thiomethylphenyl)propenophenone65%

Thiomethyl Group Transformations

The thiomethyl (-SCH₃) group undergoes oxidation and alkylation:

  • Oxidation:
    Hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a sulfonyl group, forming 3’-bromo-3-(2-sulfonylphenyl)propiophenone .

     SCH3H2O2 SO2CH3\text{ SCH}_3\xrightarrow{\text{H}_2\text{O}_2}\text{ SO}_2\text{CH}_3
  • Alkylation:
    Reacts with methyl iodide (CH₃I) in basic conditions to form a sulfonium ion intermediate, enabling further functionalization .

Aromatic Ring Reactions

The electron-rich aromatic ring (due to the thiomethyl group) participates in electrophilic substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to -SCH₃3’-Bromo-3-(2-thiomethyl-4-nitrophenyl)propiophenone
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂Meta to BrDi-acylated derivative

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar propiophenones:

Compound Key Feature Reactivity Difference
4’-Bromo-3-(4-thiomethylphenyl)propiophenoneThiomethyl at paraFaster electrophilic substitution due to resonance
3’-Bromo-3-(4-methylphenyl)propiophenoneLacks sulfurLower oxidation stability

Mechanistic Insights

  • Reduction Pathway: LiAlH₄ donates hydride ions to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol .

  • Bromine Substitution: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN₂ mechanisms, enhancing reaction rates .

Scientific Research Applications

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and thiomethyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight Key Features References
3'-Bromopropiophenone 3'-Br 213.07 Simplest brominated analog; used in α-functionalization reactions.
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 3'-Br, 3-(2,3-dimethylphenyl) 319.19 (hyp.) Steric hindrance from dimethyl groups affects reaction yields.
3'-Bromo-3-(4-methoxyphenyl)propiophenone 3'-Br, 3-(4-MeO-phenyl) 319.19 Methoxy group enhances electron density; directs electrophilic substitution.
4'-Bromo-2'-fluoro-3-(3-MeO-phenyl)propiophenone 4'-Br, 2'-F, 3-(3-MeO-phenyl) 333.18 (hyp.) Halogen and methoxy groups modulate electronic and steric effects.
3-Bromo-3'-nitrobenzophenone 3-Br, 3'-NO₂ 306.12 Nitro group introduces strong electron-withdrawing effects.

Key Observations :

  • Steric Effects: Bulkier substituents (e.g., 2,3-dimethylphenyl in ) reduce reactivity in catalytic amination, as seen in propiophenone derivatives with Au/TiO₂ catalysts (11% yield vs. higher yields for less hindered ketones) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) activate aromatic rings toward electrophilic substitution, while bromine (electron-withdrawing) deactivates the ring.
  • Thiomethyl vs.

Biological Activity

3'-Bromo-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a bromine atom and a thiomethyl group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17BrOS
  • IUPAC Name : 1-(3-bromophenyl)-3-(2-thiomethylphenyl)propan-1-one
  • Molecular Weight : 348.29 g/mol
  • Structural Features : The presence of the bromine atom enhances electrophilicity, while the thiomethyl group may contribute to unique interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Its structure allows for interaction with various receptors, which could modulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20G1 phase cell cycle arrest
HeLa (Cervical)18Mitochondrial pathway activation

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Effects

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains. Results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3'-Bromo-3-(2-thiomethylphenyl)propiophenone?

  • Methodological Answer : The synthesis typically involves bromination of a propiophenone precursor. For example, methylpropiophenone derivatives can be brominated using bromine (Br₂) in the presence of Lewis acids like AlBr₃ or FeBr₃ under anhydrous conditions . Solvent choice (e.g., dichloromethane or acetic acid) and temperature control (0–25°C) are critical to minimize side reactions such as over-bromination. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), thiomethyl (δ ~2.5 ppm), and carbonyl (δ ~200 ppm) groups. Splitting patterns confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 335.02 for C₁₆H₁₃BrOS) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br (600–800 cm⁻¹) functional groups .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer :
  • Over-bromination : Use stoichiometric Br₂ and monitor reaction progress via TLC.
  • Oxidation of thiomethyl group : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents.
  • Byproduct formation : Optimize reaction time (<6 hours) and employ low-temperature conditions (0–5°C) .

Advanced Research Questions

Q. How does the thiomethyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The thiomethyl (-SCH₃) group is a strong ortho/para-directing substituent due to its electron-donating nature. In bromination reactions, steric hindrance from the thiomethyl group may favor para-bromination over ortho. Computational studies (DFT calculations) can predict regioselectivity, while NOE NMR experiments validate spatial arrangements .

Q. What challenges arise in achieving enantiomeric purity in derivatives of this compound?

  • Methodological Answer :
  • Chiral center formation : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can induce chirality.
  • Analytical challenges : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers.
  • Racemization : Avoid high temperatures during synthesis/storage. Stabilize intermediates via salt formation (e.g., hydrochloride salts) .

Q. How does the bromine atom enhance reactivity in cross-coupling reactions?

  • Methodological Answer : The C-Br bond is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
  • Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives.
  • Mechanistic Insight : The bromine’s electronegativity increases oxidative addition efficiency in Pd-catalyzed reactions. Kinetic studies (e.g., monitoring via ¹⁹F NMR) can optimize coupling yields .

Q. What contradictions exist in reported biological activities of brominated propiophenones?

  • Methodological Answer :
  • Enzyme inhibition vs. toxicity : While some studies report kinase inhibition (IC₅₀ ~10 µM) , others note cytotoxicity (LD₅₀ <50 mg/kg in murine models) due to reactive intermediates.
  • Resolution : Structure-activity relationship (SAR) studies with halogen-substituted analogs can isolate therapeutic effects from toxicity. Use in vitro assays (e.g., HEK293 cells) to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.